2-ethyl-2H-tetrazole-5-carbaldehyde

Description

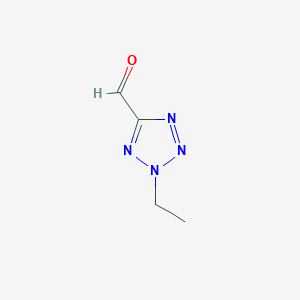

Structure

3D Structure

Properties

IUPAC Name |

2-ethyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOLAVQWHCZQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Ethyl 2h Tetrazole 5 Carbaldehyde and Analogs

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of tetrazole derivatives. For 2-ethyl-2H-tetrazole-5-carbaldehyde, these calculations can predict key energetic and electronic properties.

A primary consideration for substituted tetrazoles is the relative stability of their tautomers. The substituent on the tetrazole ring nitrogen can exist at either the N1 or N2 position, leading to 1-substituted (1H) and 2-substituted (2H) isomers, respectively. Computational studies on various C5-substituted tetrazoles consistently show that the 2H-isomer is more stable than the 1H-isomer in the gas phase. researchgate.netacs.org This preference is attributed to the greater aromaticity of the 2H-tetrazole ring system. researchgate.net Therefore, this compound is predicted to be the more thermodynamically stable isomer compared to 1-ethyl-1H-tetrazole-5-carbaldehyde.

The electronic nature of the substituents at the C5 and N2 positions significantly influences the properties of the tetrazole ring. The ethyl group at the N2 position is an electron-donating group, while the carbaldehyde group at the C5 position is an electron-withdrawing group. DFT calculations can quantify these effects on the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and electrostatic potential. The electron-withdrawing carbaldehyde group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity and interaction capabilities.

Energetic properties such as the heat of formation (HOF) and activation barriers for chemical transformations can also be calculated. Studies on related energetic materials containing tetrazole rings show that DFT methods can reliably predict HOFs. rsc.org For this compound, such calculations would provide a measure of its intrinsic energy content. Furthermore, the rotational barrier of the aldehyde group and the ethyl group can be determined, providing insight into the molecule's flexibility.

Table 1: Predicted Electronic and Energetic Properties of Tetrazole Analogs from DFT Calculations

| Property | Analog Compound(s) | Predicted Trend for this compound | Reference(s) |

| Isomer Stability | C-Substituted Tetrazoles | The 2H-isomer is more stable than the 1H-isomer. | researchgate.netacs.org |

| Aromaticity (HOMA index) | C-Substituted Tetrazoles | Higher for the 2H-isomer, indicating greater stability. | researchgate.net |

| HOMO-LUMO Gap | Substituted Tetrazolo-[1,5-b]-1,2,4,5-tetrazines | The electron-withdrawing carbaldehyde group is expected to modulate the energy gap. | rsc.org |

| Heat of Formation (HOF) | Energetic Tetrazole Derivatives | Can be reliably calculated to assess thermodynamic stability. | rsc.orgnih.gov |

| Activation Energy (Tautomerization) | C-Substituted Tetrazoles | The barrier for interconversion between 1H and 2H tautomers is computationally accessible. | researchgate.net |

Note: HOMA = Harmonic Oscillator Model of Aromaticity. This table is generated based on findings for analogous compounds and represents predicted trends.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around two key single bonds: the N2-C(ethyl) bond and the C(ethyl)-C(methyl) bond of the ethyl group. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers that separate them.

Molecular mechanics and quantum mechanics methods can be used to scan the potential energy surface by systematically rotating these bonds. For the ethyl group, the rotation around the C-C bond typically results in staggered and eclipsed conformations. The staggered conformations are energetically favored due to reduced steric hindrance. The barrier to rotation for an ethyl group attached to a heterocyclic ring is expected to be low, allowing for rapid interconversion between conformers at room temperature.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational landscape in a given environment (e.g., in solution). mdpi.comnih.gov An MD simulation would reveal the preferred orientations of the ethyl and carbaldehyde groups relative to the tetrazole ring and the timescale of their motions. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Table 2: Estimated Rotational Barriers for Functional Groups in Analogs

| Rotational Bond | Analogous System | Typical Energy Barrier (kcal/mol) | Method | Reference(s) |

| C-C (Ethyl group) | Ethane, Propane | ~2.9 - 3.4 | Experimental / Computational | chemistrysteps.com |

| Ring-CH₂ (Ethyl group) | N-ethylpiperidines | ~4 - 6 | Computational | rsc.org |

| Ring-CHO (Formyl group) | N-Benzhydrylformamides | ~20 - 23 | DFT Calculations | mdpi.com |

This table presents typical values for rotational barriers in analogous systems to provide an estimate for the molecule of interest.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. chemrxiv.orgmdpi.com By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified.

For this compound, a Hirshfeld analysis would likely reveal several key interactions. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. The hydrogen atom of the carbaldehyde group and the hydrogen atoms of the ethyl group can act as weak hydrogen bond donors. Therefore, C–H···N and C–H···O interactions are expected to be significant in the crystal packing.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Heterocyclic Compounds

| Contact Type | 5-Aminotetrazole Derivative chemistrysteps.com | Triazoloquinazoline Derivative chemrxiv.org | Hydroxypentanehydrazide mdpi.com | Predicted Contribution for this compound |

| H···H | - | 49.7% | 64.7% | High |

| O···H / H···O | 34.4% | 12.8% | 26.2% | Significant |

| N···H / H···N | - | 12.7% | 7.5% | Significant |

| C···H / H···C | - | 13.2% | 1.2% | Moderate |

| Other | 65.6% | 11.6% | 0.4% | Low |

This table collates data from Hirshfeld analyses of various heterocyclic compounds to predict the likely distribution of intermolecular contacts for the title compound.

Structure-Based Computational Modeling for Ligand Design and Interaction Prediction

The structural features of this compound make it an interesting candidate for structure-based ligand design. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a common moiety in many drugs. mdpi.com This means it can mimic the steric and electronic properties of a carboxylic acid, potentially forming similar interactions with biological targets, but with improved metabolic stability or cell permeability.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netucsb.edu In a hypothetical docking study, this compound could be placed into the active site of a protein. The simulation would explore different poses of the molecule, scoring them based on the predicted intermolecular interactions.

Key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the oxygen atom of the carbaldehyde group acting as hydrogen bond acceptors with donor groups (e.g., -NH or -OH) in the protein's active site.

Hydrophobic Interactions: The ethyl group could fit into a hydrophobic pocket of the receptor, contributing to binding affinity.

Dipole-Dipole Interactions: The polar nature of the tetrazole and carbaldehyde groups could lead to favorable electrostatic interactions.

The results of such modeling could guide the synthesis of novel analogs with improved binding affinity or selectivity. For example, if the ethyl group is found to be in a sterically crowded region, it could be replaced with a smaller methyl group. Conversely, if there is an adjacent empty hydrophobic pocket, the ethyl group could be extended to a propyl or butyl group to enhance hydrophobic interactions.

Advanced Applications of 2 Ethyl 2h Tetrazole 5 Carbaldehyde Derivatives

Applications in Materials Science

The inherent properties of the tetrazole ring, such as high nitrogen content, thermal stability, and coordination ability, make derivatives of 2-ethyl-2H-tetrazole-5-carbaldehyde attractive candidates for the development of novel materials with specialized functions.

Development of High-Energy Materials and Propellants

The tetrazole ring is a key structural motif in the field of high-energy density materials (HEDMs). Its high nitrogen content (over 80% by mass in the parent tetrazole) and large positive enthalpy of formation mean that its decomposition releases a significant amount of energy and a large volume of nitrogen gas, a desirable characteristic for propellants and explosives. nih.govuni-muenchen.de Derivatives of this compound can be synthetically modified to incorporate energetic functionalities, such as nitro (-NO2) or azido (B1232118) (-N3) groups, to enhance their energetic performance. researchgate.netacs.org

Research into related tetrazole structures has demonstrated the viability of this approach. For instance, the introduction of a trinitromethyl group to a tetrazole ring results in highly energetic materials that explode upon impact or heating. researchgate.netacs.org Similarly, studies on bistetrazole derivatives have yielded compounds with detonation velocities superior to that of RDX, a conventional high explosive. The synthesis of 5-(tetrazol-1-yl)-2H-tetrazole and its energetic salts further underscores the potential of linked tetrazole systems in these applications. nih.gov By converting the carbaldehyde group of this compound into other energetic moieties, new derivatives with tailored energetic properties can be developed.

Table 1: Energetic Properties of Selected Tetrazole-Based Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | 1.85 (calculated) | >8,500 (for derivatives) | Not specified |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.91 | 9,017 | Not specified |

This table presents data for related energetic tetrazole compounds to illustrate the potential of the class; specific data for this compound derivatives is not currently available.

Design of Functional Materials (e.g., Corrosion Inhibitors)

Derivatives of this compound are promising candidates for the development of corrosion inhibitors. The tetrazole ring, with its multiple nitrogen atoms, can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion. This adsorption blocks the active sites on the metal, preventing the electrochemical reactions that lead to corrosion. researchgate.net The mechanism of inhibition often involves the lone pair electrons of the nitrogen atoms and the π-electrons of the heterocyclic ring interacting with the vacant d-orbitals of the metal.

The aldehyde group in this compound can be readily converted into various other functional groups, such as Schiff bases, hydrazones, or carboxylic acids, to create derivatives with enhanced solubility and adsorption characteristics in different corrosive media. ekb.eg Studies on other tetrazole compounds have demonstrated excellent performance as corrosion inhibitors for carbon steel in acidic environments. researchgate.net The inhibition efficiency of these compounds increases with concentration, indicating the formation of a stable, protective film on the metal surface. researchgate.net The type of functional groups attached to the tetrazole ring can be tailored to optimize the inhibitor's performance for specific metals and environments.

Table 2: Corrosion Inhibition Efficiency of Example Tetrazole Derivatives for C-steel in 0.5 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| Tetrazole Derivative T1 | 5x10⁻³ | 91.34 |

This table shows data for synthesized tetrazole compounds to demonstrate their potential as corrosion inhibitors. Data for derivatives of this compound is a subject for future research. researchgate.net

Catalytic Applications in Chemical Synthesis

The structural features of this compound derivatives allow for their exploration in the field of catalysis, both as ligands for metal catalysts and potentially as organocatalysts themselves.

Ligand Design for Metal-Mediated Transformations

The tetrazole ring is an effective coordinating moiety for a wide range of metal ions. cabidigitallibrary.org The nitrogen atoms of the tetrazole ring can act as Lewis bases, donating their lone pair electrons to form stable complexes with transition metals. This makes derivatives of 2--ethyl-2H-tetrazole-5-carbaldehyde valuable as ligands in coordination chemistry and catalysis. The aldehyde functional group can be used as a synthetic handle to construct more complex, multidentate ligands. researchgate.net

For example, the aldehyde can be reacted with amines to form Schiff base ligands, or it can be reduced to an alcohol and further functionalized. These modifications can be used to create ligands with specific steric and electronic properties, which can in turn be used to tune the reactivity and selectivity of the metal catalyst. Tetrazole-containing ligands have been used to synthesize coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. cabidigitallibrary.orgresearchgate.net

Exploration in Organocatalytic Systems

The field of organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing area of chemical synthesis. While research into the use of this compound derivatives as organocatalysts is still in its early stages, the molecule possesses functional groups that could potentially be exploited for this purpose. For instance, the tetrazole ring is known to be a bioisostere for the carboxylic acid group, and proline, a carboxylic acid-containing amino acid, is a well-known organocatalyst. beilstein-journals.org

Derivatives of this compound could potentially act as catalysts in reactions such as aldol (B89426) or Mannich reactions. Research on other tetrazole-containing molecules has shown their potential in asymmetric synthesis. For example, a novel thiourea (B124793) catalyst derived from 6β-aminopenicillanic acid has been used in the asymmetric one-pot Neber reaction to produce chiral 2-(tetrazol-5-yl)-2H-azirines. researchgate.net This suggests that chiral derivatives of this compound could be developed as effective organocatalysts for asymmetric transformations.

Role as Chemical Building Blocks in Specialized Syntheses

One of the most significant applications of this compound is its use as a versatile chemical building block in organic synthesis. beilstein-journals.org The presence of both a stable tetrazole ring and a reactive aldehyde group allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex, functionalized molecules, particularly in the context of medicinal chemistry and drug discovery. beilstein-journals.org

The aldehyde group can undergo a variety of reactions, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to form the primary alcohol.

Reductive amination to form various substituted amines.

Wittig reactions to form alkenes.

Condensation reactions with a variety of nucleophiles to form imines, hydrazones, and other related compounds.

These transformations allow for the incorporation of the 2-ethyl-2H-tetrazole-5-yl moiety into a wide range of molecular scaffolds. This is particularly valuable in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. nih.govnih.gov Furthermore, tetrazole aldehydes are valuable precursors in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org This approach facilitates the creation of large libraries of diverse, drug-like molecules for high-throughput screening. beilstein-journals.org

Precursors for Agrochemical Development

The tetrazole moiety is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a range of biological activities, including roles as plant growth regulators, herbicides, and fungicides. mdpi.comlifechemicals.com The unique electronic properties and metabolic stability of the tetrazole ring contribute to the efficacy of these agricultural products. While extensive research on the specific applications of this compound in this domain is not widely published, its structural features suggest its potential as a precursor for novel agrochemicals.

The aldehyde functional group serves as a versatile handle for the synthesis of more complex molecules. For instance, it can be readily converted into hydrazones, which have been investigated for their antifungal properties. researchgate.net The synthesis of various pyrazole-thiazole carboxamide derivatives, known for their fungicidal activity, highlights the importance of heterocyclic carboxamides in agrochemical development. nih.gov

Furthermore, the development of plant growth bioregulators is a key area of agricultural research. nih.gov Compounds that inhibit the biosynthesis of natural plant hormones like gibberellin are used to control plant growth and improve crop yields. ahdb.org.uk The tetrazole scaffold, as part of more complex molecules, has been explored for such regulatory activities. mdpi.comlifechemicals.com

Table 1: Potential Agrochemical Applications of Tetrazole Derivatives

| Application Area | Compound Class/Derivative Type | Potential Role of this compound |

| Fungicides | Hydrazones, Pyrazole-thiazole carboxamides | Precursor for the synthesis of active fungicidal compounds. researchgate.netnih.gov |

| Herbicides | Substituted tetrazoles | Building block for novel herbicidal agents. mdpi.com |

| Plant Growth Regulators | Gibberellin biosynthesis inhibitors | Scaffold for the development of new plant growth regulators. mdpi.comlifechemicals.comahdb.org.uk |

Synthetic Intermediates in Pharmaceutical Development (Focus on scaffold utility, not biological outcome)

In the realm of pharmaceutical development, this compound and related tetrazole aldehydes are valued as versatile building blocks for the creation of diverse and complex molecular scaffolds. beilstein-journals.orgnih.gov The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar physicochemical properties but with improved metabolic stability. nih.govacs.org This makes tetrazole-containing compounds attractive for medicinal chemistry programs.

The aldehyde functionality of this compound is a key feature, allowing for its participation in a wide array of chemical transformations. It is particularly well-suited for multicomponent reactions (MCRs), which enable the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.orgnih.govacs.orgrug.nl For example, tetrazole aldehydes can be utilized in Passerini and Ugi reactions to generate libraries of drug-like molecules with high scaffold diversity. beilstein-journals.orgrug.nl

The synthetic utility of this intermediate extends to the construction of various heterocyclic systems. The aldehyde can serve as a starting point for the synthesis of fused ring systems through intramolecular cyclization reactions. nih.gov For instance, reactions with aminonucleophiles can lead to the formation of pyrimidine-fused tetrazoles. This highlights the role of this compound as a precursor to novel heterocyclic frameworks that can be further elaborated in drug discovery programs. researchgate.netsemanticscholar.org

Table 2: Synthetic Utility of this compound in Pharmaceutical Scaffold Synthesis

| Reaction Type | Reagents/Conditions | Resulting Scaffold/Intermediate | Reference |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Isocyanides, amines, carboxylic acids | Diverse, highly substituted acyclic and cyclic structures | beilstein-journals.orgrug.nl |

| Condensation Reactions | Active methylene (B1212753) compounds | Fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines) | semanticscholar.org |

| Reductive Amination | Amines, reducing agents | Substituted aminomethyl-tetrazoles | |

| Wittig-type Reactions | Phosphonium (B103445) ylides | Alkenyl-substituted tetrazoles | lifechemicals.com |

Emerging Technological Applications

Beyond its role in life sciences, derivatives of this compound are finding applications in various technological fields, driven by the unique properties of the tetrazole ring.

Electronic Materials and Proton Conductors (e.g., Fuel Cells)

There is a growing interest in the development of novel materials for energy applications, particularly for use in fuel cells. Proton conductors are a critical component of proton exchange membranes (PEMs) in fuel cells. Metal-Organic Frameworks (MOFs) have emerged as promising candidates for proton-conducting materials due to their tunable porosity and the ability to incorporate functional groups that facilitate proton transport. rsc.orgnih.govnih.gov

Tetrazole-based ligands are attractive for the construction of proton-conducting MOFs. The acidic proton on the tetrazole ring (in the 1H tautomer) and the nitrogen atoms can participate in hydrogen-bonding networks, which are essential for efficient proton conduction. nih.govnih.gov By incorporating ligands derived from the oxidation of this compound to the corresponding carboxylic acid (2-ethyl-2H-tetrazole-5-carboxylic acid), it is possible to create MOFs with tailored proton conductivity.

Research has shown that MOFs constructed with tetrazole-based imidazole (B134444) dicarboxylic acid ligands can exhibit high proton conductivity, on the order of 10⁻² S/cm at elevated temperatures and humidity. nih.govnih.gov The presence of numerous tetrazolium groups, along with other functionalities like carboxyl groups and coordinated water molecules, contributes to the efficient transport of protons through the material's framework. nih.gov

Table 3: Proton Conductivity of Tetrazole-Based Metal-Organic Frameworks

| MOF Composition | Ligand | Proton Conductivity (S/cm) | Conditions | Reference |

| Sr(II)-MOF | 2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid | 1.22 x 10⁻² | 100 °C, 98% RH | nih.govnih.gov |

| Zn(II)-MOF | (p-N-imidazol-1-yl)-phenyl-1H-imidazole-4,5-dicarboxylic acid | 1.9 x 10⁻³ | 100 °C, 98% RH | rsc.org |

| Co(II)-MOF | (p-N-imidazol-1-yl)-phenyl-1H-imidazole-4,5-dicarboxylic acid | 1.07 x 10⁻³ | 100 °C, 98% RH | rsc.org |

Photography and Imaging Chemistry

In the field of photography and imaging, tetrazole derivatives have a long-standing application as stabilizers and antifoggants in silver halide photographic emulsions. mdpi.com Fog is the unwanted formation of silver in unexposed areas of the photographic material, which reduces the quality of the image. Antifoggants work by adsorbing to the surface of the silver halide crystals and preventing the spontaneous reduction of silver ions.

The mechanism of action of tetrazole-based antifoggants is believed to involve the formation of a sparingly soluble silver salt on the surface of the silver halide grains. This layer stabilizes the grains and prevents the formation of fog centers during storage and development. The specific properties of the tetrazole derivative, such as the substituent at the 2-position, can influence its effectiveness as an antifoggant. While specific studies on this compound in this application are scarce, the general principles of tetrazole chemistry in photography suggest its potential utility.

Separation Technologies

The unique coordination properties of the tetrazole ring make its derivatives promising candidates for use in separation technologies. The nitrogen atoms of the tetrazole ring can chelate with metal ions, leading to the formation of stable complexes. This property is being exploited in the development of novel porous materials for gas separation.

Recent research has demonstrated the use of a tetrazole-functionalized zirconium metal-organic cage for the selective separation of acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂) and ethylene (B1197577) (C₂H₄). The introduction of the tetrazole functionality into the porous material enhances its affinity for acetylene, leading to efficient separation. This opens up possibilities for the use of materials derived from this compound in industrial gas purification processes. Porous organic polymers incorporating tetrazole fragments have also shown high efficacy and selectivity in capturing CO₂. lifechemicals.com

Q & A

Q. What are the recommended synthetic methodologies for 2-ethyl-2H-tetrazole-5-carbaldehyde?

The compound can be synthesized via [1,3]-dipolar cycloaddition between an azide and a nitrile precursor, a method widely used for tetrazole derivatives. For example, nano-TiCl₄·SiO₂ catalysts have been employed to enhance reaction efficiency and yield in similar systems . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical for verifying structural integrity.

Q. How can crystallographic techniques be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data . Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder.

Q. What spectroscopic methods are optimal for confirming purity and structural identity?

- ¹H/¹³C NMR : Identify proton environments (e.g., aldehyde proton at ~10 ppm) and substituent effects on the tetrazole ring.

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and tetrazole ring vibrations (~1450–1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

For twinned data, employ SHELXL’s twin law refinement (BASF parameter) and HKLF5 format for intensity integration . For disorder, use PART instructions to model split positions and apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. High-resolution data (d-spacing < 0.8 Å) improves model accuracy.

Q. What computational strategies predict substituent effects on the reactivity of the tetrazole ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects. Analyze Fukui indices for nucleophilic/electrophilic sites and Natural Bond Orbital (NBO) charges to predict regioselectivity in reactions like alkylation or oxidation .

Q. How does pH influence the stability of this compound, and how should this inform experimental design?

The compound’s tetrazole ring and aldehyde group may exhibit pH-dependent tautomerism or hydrolysis. Conduct stability studies by incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC-UV. Evidence suggests tetrazole derivatives remain stable across a broad pH range, but aldehydes may oxidize under basic conditions .

Q. How can researchers design experiments to evaluate biological activity (e.g., antimicrobial) of this compound?

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Mechanistic studies : Probe enzyme inhibition (e.g., dihydrofolate reductase) via fluorescence-based kinetic assays .

Q. What strategies optimize synthetic routes using green chemistry principles?

Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems like nano-TiCl₄·SiO₂ reduce reaction times and waste . Monitor reaction progress via in-situ FTIR to minimize purification steps.

Methodological Tables

Table 1. Key spectroscopic benchmarks for this compound:

| Technique | Expected Signal(s) | Functional Group Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H), δ 4.5 (q, 2H), δ 1.4 (t, 3H) | Aldehyde, -CH₂CH₃ |

| IR (KBr) | 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | Aldehyde, tetrazole ring |

Table 2. Crystallographic refinement parameters for high-quality

| Parameter | Recommendation |

|---|---|

| Resolution | < 0.8 Å |

| R-factor | < 5% (R₁) |

| Twin Law (if applicable) | -h, -k, -l (SHELXL BASF refinement) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.